2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine
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Overview
Description
2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine is a heterocyclic compound featuring a triazolo[1,5-A]pyridine core with a fluorophenyl substituent at the 4-position. This compound has garnered attention due to its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine typically involves the reaction of 4-fluorophenylhydrazine with appropriate pyridine derivatives under specific conditions[_{{{CITATION{{{2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a ...](https://www.mdpi.com/1420-3049/29/4/894). One common method includes the use of microwave irradiation to facilitate the reaction, providing a catalyst-free and eco-friendly approach[{{{CITATION{{{_2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....
Industrial Production Methods: On an industrial scale, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Reduction of the triazolo ring.
Substitution: Replacement of the fluorophenyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: 2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-one.
Reduction: 2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-ol.
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: In synthetic chemistry, this compound serves as a building block for the creation of more complex molecules
Biology: Research has shown that derivatives of this compound exhibit biological activities, such as antibacterial, antifungal, and anticancer properties. These activities make it a candidate for drug development.
Medicine: The compound and its derivatives are being explored for their potential therapeutic effects. Studies have indicated their use in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders[_{{{CITATION{{{_2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....
Industry: In the agricultural sector, derivatives of this compound are being investigated for their herbicidal properties. They may offer an alternative to traditional herbicides with fewer environmental impacts.
Mechanism of Action
The mechanism by which 2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine exerts its effects involves interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities. The exact molecular targets and pathways may vary depending on the specific derivative and its application.
Comparison with Similar Compounds
6-Fluoro-[1,2,4]triazolo[1,5-A]pyridin-2-ylamine
1,2,4-Triazolo[1,5-A]pyridine derivatives
Benzimidazole derivatives
Uniqueness: 2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine stands out due to its specific fluorophenyl substituent, which can influence its reactivity and biological activity. This uniqueness allows for the exploration of new therapeutic and industrial applications.
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Properties
IUPAC Name |
2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4/c13-9-3-1-8(2-4-9)12-15-11-6-5-10(14)7-17(11)16-12/h1-7H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNXINLTYQPNHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=C(C=CC3=N2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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